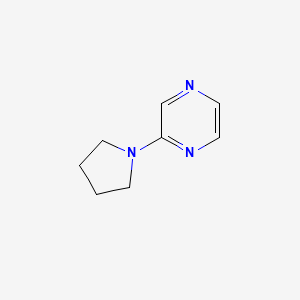

2-(pyrrolidin-1-yl)pyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-1-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-2-6-11(5-1)8-7-9-3-4-10-8/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRDTTSXWWPDQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms in 2 Pyrrolidin 1 Yl Pyrazine Synthesis

Mechanistic Pathways for Pyrazine (B50134) Ring Formation from Precursors

The formation of the pyrazine ring, a diazine heterocycle, can be achieved through several mechanistic pathways, primarily involving the condensation of 1,2-dicarbonyl compounds with 1,2-diamines or the self-condensation of α-aminocarbonyl intermediates.

One of the most fundamental routes involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diaminoethane. This reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine ring. unimas.my Symmetrical starting materials often yield the best results in this type of synthesis. unimas.my

A widely studied mechanism, particularly relevant in food chemistry and Maillard reactions, is the self-condensation of two molecules of an α-aminocarbonyl compound. researchgate.netresearchgate.net These precursors can be generated from the thermal degradation of α-amino acids like serine and threonine. nih.gov The process involves a series of complex reactions, where decarbonylation followed by dehydration is a primary pathway to generate the necessary α-aminocarbonyl intermediates. nih.gov These intermediates then dimerize and cyclize to form a dihydropyrazine, which aromatizes through oxidation or elimination to the final pyrazine product. researchgate.net

Formation of α-aminocarbonyls: Generated from sources like amino acids. nih.gov

Dimerization: Two molecules of the α-aminocarbonyl condense to form a cyclic dihydropyrazine intermediate. researchgate.net

Aromatization: The dihydropyrazine is oxidized to the stable aromatic pyrazine ring. unimas.myresearchgate.net

Dehydrogenative coupling reactions, often catalyzed by transition metals, provide an alternative route. For instance, the self-coupling of β-amino alcohols can yield 2,5-substituted pyrazines, proceeding through the dehydrogenation of the alcohol to a carbonyl, condensation with another molecule of the amino alcohol, cyclization, and final dehydrogenation to the pyrazine. nih.govacs.org

Table 1: Key Mechanistic Pathways for Pyrazine Ring Formation

| Pathway Name | Precursors | Key Intermediates | Driving Force/Conditions |

| Classical Condensation | 1,2-Dicarbonyls + 1,2-Diaminoethanes | Dihydropyrazine | Condensation followed by oxidation unimas.my |

| Self-Condensation | α-Aminocarbonyl compounds | Dihydropyrazine | Thermal degradation, Maillard reaction researchgate.netnih.gov |

| Dehydrogenative Coupling | β-Amino alcohols | Imines, 2,5-dihydropyrazine | Metal-catalyzed dehydrogenation nih.govacs.org |

| Cyclization of Amides | 2,3-bis(arylideneamino)-3-cyanoarylamides | 1,2-Dihydropyrazine | Heating in solvent (e.g., DMSO) unimas.my |

Investigation of Pyrrolidine (B122466) Moiety Integration Mechanisms

The introduction of the pyrrolidine ring onto the pyrazine core to form 2-(pyrrolidin-1-yl)pyrazine typically occurs via the reaction of a pre-formed, activated pyrazine with pyrrolidine. The most common precursor is 2-chloropyrazine (B57796). The mechanism of this C-N bond formation can follow two primary pathways: Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed cross-coupling.

The pyrazine ring is electron-deficient, which activates its halo-substituents toward nucleophilic attack. Consequently, 2-chloropyrazine is highly reactive towards SNAr reactions, particularly with strong, electron-rich nucleophiles like the secondary amine pyrrolidine. sci-hub.st The reaction proceeds via a two-step addition-elimination mechanism:

Nucleophilic Attack: The nitrogen atom of pyrrolidine attacks the carbon atom bearing the chlorine, breaking the aromaticity of the pyrazine ring and forming a negatively charged intermediate known as a Meisenheimer complex.

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the pyrazine ring is restored, yielding the final product, 2-(pyrrolidin-1-yl)pyrazine.

While the SNAr pathway is often viable without a catalyst, transition-metal-catalyzed reactions, such as the Buchwald-Hartwig amination, are also frequently employed. sci-hub.strsc.org This is especially true for less reactive aryl halides or when milder reaction conditions are desired. In some cases, a palladium catalyst is used even for highly activated substrates like 2-chloropyrazine. sci-hub.stresearchgate.net The choice between an uncatalyzed SNAr and a catalyzed reaction can depend on the specific substrates and desired reaction conditions, with some studies questioning the necessity of a palladium catalyst when a facile SNAr reaction is possible. sci-hub.stresearchgate.net

Another, less common, method involves building the pyrazine ring from a precursor that already contains the pyrrolidine group. For example, the reaction of 3,3-dimethoxy-1-(pyrrolidin-1-yl)prop-1-en-2-yl)carbonimidoyl dicyanide with ammonia (B1221849) has been reported to yield a substituted aminopyrazine, demonstrating that the pyrrolidine moiety can be incorporated prior to the pyrazine ring cyclization. unimas.my

Role of Catalysis in Synthetic Reaction Mechanisms

Catalysis plays a pivotal role in both the formation of the pyrazine ring and the integration of the pyrrolidine moiety, offering enhanced efficiency, selectivity, and milder reaction conditions.

Catalysis in Pyrazine Ring Formation: Manganese and ruthenium-based pincer complexes have been shown to catalyze the synthesis of pyrazines from β-amino alcohols via acceptorless dehydrogenative coupling. nih.govacs.org The proposed mechanism involves the metal complex facilitating the initial dehydrogenation of the alcohol to an aldehyde. This is followed by condensation with a second amine molecule, cyclization, and a final metal-catalyzed dehydrogenation of the resulting dihydropyrazine to the aromatic product, releasing water and hydrogen gas as the only byproducts. nih.govacs.org

Catalysis in Pyrrolidine Moiety Integration: The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds and is frequently applied to the synthesis of N-aryl heterocycles. This reaction utilizes a palladium catalyst, typically in combination with a phosphine (B1218219) ligand. rsc.org

The generalized catalytic cycle for the palladium-catalyzed amination of 2-chloropyrazine with pyrrolidine is as follows:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-chloropyrazine to form a Pd(II) complex.

Ligand Exchange/Amine Coordination: Pyrrolidine coordinates to the palladium center, often displacing a previous ligand.

Deprotonation: A base removes a proton from the coordinated pyrrolidine, forming a palladium-amido complex.

Reductive Elimination: The C-N bond is formed as the 2-(pyrrolidin-1-yl)pyrazine product is released from the metal center, regenerating the Pd(0) catalyst for the next cycle.

The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands such as BrettPhos and Xantphos are often used to promote the reductive elimination step. sci-hub.strsc.org Specific catalyst systems, like Pd-PEPPSI-Mes, have proven effective for the amination of chloropyrazine derivatives with secondary amines. researchgate.net While palladium is the most common, nickel-based systems, sometimes in conjunction with photoredox catalysis, have also been developed for aryl amination reactions. nih.gov

Table 2: Catalysts in 2-(pyrrolidin-1-yl)pyrazine Synthesis

| Reaction Step | Catalyst System | Ligand (if applicable) | Mechanistic Role |

| Pyrazine Ring Formation | Manganese Pincer Complex | Acridine-based PNP Pincer | Dehydrogenative coupling of β-amino alcohols nih.govacs.org |

| Pyrrolidine Integration | Pd₂(dba)₃ or Pd(OAc)₂ | Xantphos, BrettPhos | Buchwald-Hartwig C-N cross-coupling sci-hub.strsc.org |

| Pyrrolidine Integration | Pd-PEPPSI-Mes | Pyridine-Enhanced Precatalyst | Buchwald-Hartwig C-N cross-coupling researchgate.net |

| Pyrrolidine Integration | Nickel(II) salts / Photoredox | 2,2′-bipyridine derivative | Metallaphotoredox-catalyzed amination nih.gov |

Structure Activity Relationship Sar Investigations of 2 Pyrrolidin 1 Yl Pyrazine Derivatives

The exploration of 2-(pyrrolidin-1-yl)pyrazine and its derivatives in medicinal chemistry is fundamentally reliant on Structure-Activity Relationship (SAR) studies. These investigations systematically alter the chemical structure of a lead compound to understand how specific molecular features influence its biological activity. By identifying the key pharmacophoric elements and understanding the impact of various functional groups, researchers can rationally design new analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Pharmacological and Biological Research Applications of 2 Pyrrolidin 1 Yl Pyrazine Derivatives

Target-Specific Pharmacological Studies

The targeted investigation of 2-(pyrrolidin-1-yl)pyrazine derivatives has unveiled their potential to modulate the activity of crucial enzymes and interact with specific receptors, highlighting their promise in the development of novel therapeutics.

Enzyme Inhibition Studies

Derivatives of 2-(pyrrolidin-1-yl)pyrazine have been the subject of extensive research as inhibitors of various enzymes implicated in disease pathogenesis.

Kinases (c-Met, VEGFR-2, CHK1): The inhibition of protein kinases is a key strategy in cancer therapy. Certain pyrazine (B50134) derivatives have been identified as potent inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases that play crucial roles in tumor growth, angiogenesis, and metastasis. frontiersin.orgnih.gov For instance, a series of acs.orgacs.orgtriazolo[4,3-a]pyrazine derivatives were designed and synthesized as dual c-Met/VEGFR-2 inhibitors. frontiersin.org One of the most promising compounds from this series, compound 17l , exhibited excellent inhibitory activity against both c-Met and VEGFR-2 with IC₅₀ values of 0.026 µM and 2.6 µM, respectively. frontiersin.org This compound also demonstrated significant antiproliferative activity against A549, MCF-7, and Hela cancer cell lines. frontiersin.org Molecular docking studies have provided insights into the binding modes of these inhibitors within the ATP-binding pocket of the kinases, revealing key interactions that contribute to their inhibitory potency. nih.gov Furthermore, pyrazolo[3,4-b]pyridine derivatives have been investigated for their c-Met kinase inhibitory activity. nih.gov Additionally, some pyrrolo[2,3-b]pyridine derivatives have shown potential as CHK1 inhibitors.

Topoisomerase II: Topoisomerases are essential enzymes that regulate DNA topology and are validated targets for anticancer drugs. nih.gov Research has shown that certain derivatives of 2-(pyrrolidin-1-yl)pyrazine can act as topoisomerase II inhibitors. acs.org For example, some indenoisoquinoline derivatives containing a pyrrolidine (B122466) moiety have been found to be dual inhibitors of topoisomerase I and II. acs.org One such compound, 8c , demonstrated significant cytotoxic activity against several cancer cell lines and was more active than the known topoisomerase inhibitor camptothecin (B557342). acs.org These compounds are believed to exert their cytotoxic effects by stabilizing the enzyme-DNA cleavage complex, leading to DNA damage and apoptosis. nih.govacs.org

SHP2: SH2-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that is a key component of multiple signaling pathways involved in cell growth and differentiation. google.comnih.gov Mutations leading to the hyperactivation of SHP2 are associated with several human diseases, including cancer. google.com Consequently, the development of SHP2 inhibitors is an active area of research. Imidazopyrazine derivatives have been identified as a novel class of potent allosteric inhibitors of SHP2. nih.gov One such derivative, compound 8 , was found to be a highly potent SHP2 inhibitor. nih.gov X-ray crystallography studies have revealed that these inhibitors bind to an allosteric pocket at the interface of the N-terminal SH2, C-terminal SH2, and PTP domains, stabilizing the auto-inhibited conformation of the enzyme. nih.govnih.gov

Histone Acetyltransferases (HATs): While specific studies focusing solely on 2-(pyrrolidin-1-yl)pyrazine derivatives as HAT inhibitors are limited, the broader class of pyrazine-containing compounds has been explored for this activity. Histone acetyltransferases play a critical role in the epigenetic regulation of gene expression, and their dysregulation is implicated in cancer and other diseases. The development of small molecule inhibitors of HATs is an emerging area of therapeutic research.

Table 1: Enzyme Inhibition by 2-(pyrrolidin-1-yl)pyrazine Derivatives

| Derivative Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| acs.orgacs.orgtriazolo[4,3-a]pyrazine | c-Met, VEGFR-2 | Compound 17l showed potent dual inhibition with IC₅₀ values of 0.026 µM (c-Met) and 2.6 µM (VEGFR-2). | frontiersin.org |

| Indeno[1,2-c]quinoline | Topoisomerase I & II | Compound 8c exhibited significant cytotoxicity, surpassing camptothecin in some cell lines. | acs.org |

| Imidazopyrazine | SHP2 | Compound 8 identified as a highly potent allosteric inhibitor. | nih.gov |

| Pyrrolo[2,3-b]pyrazine | Topoisomerase II | Investigated as nonintercalative catalytic inhibitors. | acs.org |

Receptor Interaction Investigations

The interaction of 2-(pyrrolidin-1-yl)pyrazine derivatives with various receptors has been explored to understand their mechanism of action and therapeutic potential. For instance, dual piperidine-based compounds, including a 2-(piperazin-1-yl)pyrazine (B1270772) derivative, have been synthesized and evaluated as histamine (B1213489) H3 and sigma-1 receptor ligands for the potential treatment of pain. nih.gov Additionally, research into 4-[4-(pyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine suggests it may modulate specific signaling pathways by affecting neurotransmitter release and receptor activity, particularly in relation to muscarinic receptors. smolecule.com

Broader Spectrum Biological Evaluations

Beyond specific molecular targets, derivatives of 2-(pyrrolidin-1-yl)pyrazine have been assessed for their wider biological effects, including antimicrobial, antioxidant, and anti-inflammatory activities. researchgate.nettandfonline.com

Antimicrobial Activity Research (Antibacterial, Antifungal)

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. academicjournals.org Derivatives of 2-(pyrrolidin-1-yl)pyrazine have demonstrated promising activity against a range of bacteria and fungi. researchgate.netrsc.org

Antibacterial Activity: Several studies have reported the antibacterial properties of pyrazine derivatives. nih.govresearchgate.net For example, novel imidazo[1,2-a]pyrazine (B1224502) derivatives have shown moderate to high antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. In one study, certain compounds exhibited zones of inhibition ranging from 21-24 mm against these bacteria. Another study on 2-hydroxypyrrolidine derivatives, including one with a pyrazinyl substituent, also documented antibacterial effects. semanticscholar.org

Antifungal Activity: The antifungal potential of 2-(pyrrolidin-1-yl)pyrazine derivatives has also been investigated. academicjournals.orgnih.gov A series of imidazo[1,2-a]pyrazine derivatives were screened for their in vitro antifungal activity. In a study on pyrazinamide (B1679903) derivatives, some compounds with alicyclic side chains showed antifungal activity that was comparable to or even better than the standard drugs voriconazole (B182144) and fluconazole. nih.gov A unique antifungal compound, 5,10-Diethoxy-2,3,7,8-tetrahydro-1H,6H-dipyrrolo[1,2-a:1',2'-d]pyrazine, was identified from a novel Bacillus species. academicjournals.org

Table 2: Antimicrobial Activity of 2-(pyrrolidin-1-yl)pyrazine Derivatives

| Derivative Class | Microorganism | Activity | Reference |

|---|---|---|---|

| Imidazo[1,2-a]pyrazine | S. aureus, E. coli | Moderate to high antibacterial activity (Zone of inhibition 21-24 mm for some compounds). | |

| Pyrazinamide derivatives | Various fungi | Some compounds showed activity comparable to or better than voriconazole and fluconazole. | nih.gov |

| 5,10-Diethoxy-2,3,7,8-tetrahydro-1H,6H-dipyrrolo[1,2-a:1',2'-d]pyrazine | Zygomycete fungi | Identified as a major unique antifungal compound from a Bacillus species. | academicjournals.org |

Antioxidant Activity Investigations

Oxidative stress is implicated in the pathogenesis of numerous diseases. Consequently, compounds with antioxidant properties are of significant interest. Several studies have evaluated the antioxidant potential of 2-(pyrrolidin-1-yl)pyrazine derivatives. researchgate.net

A series of novel imidazo[1,2-a]pyrazine derivatives were synthesized and screened for their antioxidant activity using the DPPH free radical scavenging assay. Several of these compounds exhibited effective antioxidant properties, with some showing activity comparable to the standard antioxidant, ascorbic acid. The IC₅₀ values for the most active compounds ranged from 8.54 to 14.26 µM. Another study on selenopheno[3,2-d]pyrimidines containing a pyrrolidine moiety also reported promising antioxidant potentials, with IC₅₀ values ranging from 12.19 to 91.08 µM. tandfonline.com Furthermore, novel pyrrolidin-2-one derivatives have been evaluated for their antioxidant activity, with one compound showing a significant effect. nih.gov

Anti-inflammatory Research

Inflammation is a complex biological response involved in many chronic diseases. Pyrazine derivatives have been investigated for their anti-inflammatory properties. researchgate.netnih.govsarpublication.com For example, a study on new pyrrolidine derivatives involved in silico evaluation of their effects on COX-1 and COX-2 enzymes, which are key mediators of inflammation. nih.gov While this study focused on N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide derivatives, it highlights the potential of the pyrrolidine scaffold in developing anti-inflammatory agents. nih.gov Research on imidazo[1,2-a]pyrazine derivatives has also pointed to their anti-inflammatory potential. Additionally, a review of natural product-pyrazine hybrids indicates that these compounds often exhibit anti-inflammatory activities. nih.govmdpi.com

Antitumor and Anticancer Research (e.g., Tubulin Polymerization Inhibition)

A substantial body of research has focused on the anticancer potential of 2-(pyrrolidin-1-yl)pyrazine derivatives, with a significant emphasis on their role as inhibitors of tubulin polymerization. Tubulin, a critical component of the cytoskeleton, plays a pivotal role in cell division, motility, and intracellular transport. Its disruption is a validated strategy in cancer therapy.

Several studies have highlighted the efficacy of pyrazine derivatives in targeting the colchicine (B1669291) binding site of tubulin, thereby inhibiting microtubule formation and leading to cell cycle arrest and apoptosis in cancer cells. For instance, a series of imidazo[1,2-a]pyrazine derivatives were designed as potential tubulin inhibitors, with compound TB-25 showing a potent inhibitory effect against HCT-116 cells with an IC50 of 23 nM. researchgate.net Mechanistic studies confirmed that TB-25 effectively inhibits tubulin polymerization, disrupts microtubule dynamics, induces G2/M phase cell cycle arrest, and promotes apoptosis. researchgate.net

Similarly, a (2-(pyrrolidin-1-yl)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone derivative demonstrated potent tubulin depolymerizing and vascular disrupting activities. acs.org Another study on imidazo[1,2-a]pyrazine derivatives identified compounds that displayed potent anti-proliferative activities against a panel of cancer cell lines, including HepG-2, HCT-116, A549, and MDA-MB-231 cells. researchgate.net

The exploration of fused imidazopyrazine-based compounds as colchicine-binding site inhibitors (CBSIs) has yielded promising results against neuroblastoma cell lines. nih.gov The imidazo[1,2-a]pyrazine class of these compounds, particularly compounds 4h, 4j, 4k, and 4l , demonstrated significant potency in cell viability assays and were shown to inhibit tubulin polymerization in vitro. nih.gov

Furthermore, research into pyrazolo[1,5-a]pyrimidine (B1248293) analogues identified compounds 1a and 1b as potent tubulin inhibitors with average IC50 values of 24.8 nM and 28 nM, respectively, against a panel of cancer cells. researchgate.net X-ray crystallography confirmed their direct binding to the colchicine site on tubulin. researchgate.net

The antitumor activity of pyrazine derivatives is not limited to tubulin inhibition. Some compounds have shown efficacy through other mechanisms. For example, certain pyrimidine (B1678525) and piperazine-containing compounds have been shown to induce apoptosis and cell cycle arrest. Research has also explored the potential of these compounds in overcoming drug resistance. For instance, one derivative was nearly equally potent against a paclitaxel-resistant cancer cell line and its parent cell line, indicating its potential to overcome paclitaxel (B517696) resistance. acs.org

Table 1: Antitumor and Anticancer Activity of Selected 2-(pyrrolidin-1-yl)pyrazine Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | IC50 Value | Mechanism of Action | Reference |

|---|---|---|---|---|

| TB-25 (Imidazo[1,2-a]pyrazine derivative) | HCT-116 | 23 nM | Tubulin polymerization inhibition, G2/M arrest, apoptosis | researchgate.net |

| Compound 20 (Pyrrolidin-1-yl derivative) | Four cancer cell lines | 13.4 nM (average) | Antiproliferative, potent against paclitaxel-resistant A549 cells | researchgate.net |

| Compounds 1a and 1b (Pyrazolo[1,5-a]pyrimidine analogues) | Panel of cancer cell lines | 24.8 nM and 28 nM (average) | Tubulin polymerization inhibition, G2/M arrest | researchgate.net |

| Imidazo[1,2-a]pyrazine derivatives (4h, 4j, 4k, 4l) | Neuroblastoma cell lines | Potent in cell viability assays | Tubulin polymerization inhibition | nih.gov |

| (2-(pyrrolidin-1-yl)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone | - | - | Tubulin depolymerizing, vascular disrupting agent | acs.org |

| Pyrazine-based small molecules | MCF7, MDA-MB-231, HCT116 | - | SHP2 inhibition, apoptosis | mdpi.com |

Antiviral and Antiparasitic Research

The structural versatility of the 2-(pyrrolidin-1-yl)pyrazine scaffold has also been exploited in the search for novel antiviral and antiparasitic agents.

In the realm of antiviral research, derivatives of imidazo[1,2-a]pyridine (B132010) and -pyrazine have been investigated for their broad-spectrum antiviral activities. nih.gov For instance, certain imidazo[4,5-b]pyridines have demonstrated activity against Vaccinia Virus. researchgate.net Moreover, some N-benzylidenequinolinamines, derived from a related scaffold, were active against Bovine Viral Diarrhea virus (BVDV). researchgate.net The pyrazole (B372694) scaffold, often incorporated with pyrazine, has also been a source of compounds with antiviral properties against a range of viruses, including hepatitis C virus (HCV) and HIV. nih.gov Specifically, certain pyrazine derivatives have been identified as inhibitors of the HCV NS5B RNA-dependent RNA polymerase. mdpi.com

In the fight against parasitic diseases, 2-(pyrrolidin-1-yl)pyrazine derivatives have shown promise. A notable example is the discovery of 1-(pyridin-4-yl)pyrrolidin-2-one derivatives as a new class of antimalarial agents. nih.gov These compounds were identified through phenotypic screening and were found to target the cytoplasmic prolyl-tRNA synthetase (cPRS) of the Plasmodium parasite. nih.gov The lead compound from this series exhibited low double-digit nanomolar activity against various Plasmodium strains, including clinical isolates of P. falciparum and P. vivax. nih.gov

Furthermore, research into 6-arylpyrazine-2-carboxamides has identified a new core structure for developing inhibitors against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. acs.org Structure-activity relationship (SAR) studies led to the development of analogues with potent activity against T. b. brucei and high selectivity over mammalian cells. acs.org

Table 2: Antiviral and Antiparasitic Activity of Selected 2-(pyrrolidin-1-yl)pyrazine Derivatives and Analogs

| Compound/Derivative Class | Target Organism/Virus | Activity/Potency | Mechanism of Action | Reference |

|---|---|---|---|---|

| 1-(pyridin-4-yl)pyrrolidin-2-one derivatives | Plasmodium falciparum, Plasmodium vivax | Low double-digit nanomolar IC50 | Inhibition of cytoplasmic prolyl-tRNA synthetase (cPRS) | nih.gov |

| 6-Arylpyrazine-2-carboxamides | Trypanosoma brucei | EC50 as low as 25 nM | Inhibition of T. brucei | acs.org |

| Imidazo[4,5-b]pyridines | Vaccinia Virus (VV) | Active at 2-16 μM | Antiviral | researchgate.net |

| N-benzylidenequinolinamines | Bovine Viral Diarrhea virus (BVDV) | Active at 1.2-28 μM | Antiviral | researchgate.net |

| Pyrazine derivatives | Hepatitis C virus (HCV) | IC50 = 58 μM | Inhibition of NS5B RNA-dependent RNA polymerase | mdpi.com |

Identification of Novel Pharmacological Targets for Pyrrolidinylpyrazine Analogs

Beyond the well-established targets like tubulin and viral polymerases, research continues to uncover novel pharmacological targets for pyrrolidinylpyrazine analogs, expanding their potential therapeutic applications.

One emerging area of interest is the inhibition of protein tyrosine phosphatases (PTPs), which are crucial regulators of cell signaling pathways implicated in cancer. mdpi.com Specifically, the SHP2 protein, a member of the PTP family, has been identified as a target for pyrazine-based compounds. mdpi.com Structure-based drug design has led to the optimization of known SHP2 inhibitors by incorporating a 1-(methylsulfonyl)-4-prolylpiperazine (B1489544) linker, resulting in pyrazine-based small molecules with cytotoxic activity against cancer cells. mdpi.com

Another novel target identified for a class of pyrazine derivatives is the falcipain-2 enzyme in Plasmodium falciparum. researchgate.net Falcipain-2 is a cysteine protease essential for the parasite's survival, making it an attractive target for new antimalarial drugs. researchgate.net

Furthermore, the imidazo[1,2-a]pyrazine scaffold has been explored for its potential to inhibit Janus Kinase 2 (JAK2), a key enzyme in cytokine signaling pathways involved in various inflammatory diseases and cancers. ucsd.edu

The continuous exploration of the chemical space around the 2-(pyrrolidin-1-yl)pyrazine core, coupled with advanced screening and target identification technologies, is expected to reveal additional novel pharmacological targets, further solidifying the importance of this scaffold in drug discovery.

Computational Chemistry and Theoretical Studies of 2 Pyrrolidin 1 Yl Pyrazine Systems

Density Functional Theory (DFT) Applications in Structure and Reactivity Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying pyrazine (B50134) derivatives. researchgate.netscience.gov By solving the Kohn-Sham equations, DFT can accurately predict the electronic structure and energy of molecules, providing a theoretical framework to analyze their geometry and reactivity. researchgate.net Calculations are often performed using hybrid functionals, such as B3LYP, combined with appropriate basis sets like 6-31G or 6-311G**, to balance accuracy and computational cost. researchgate.netresearchgate.net These methods can also account for solvent effects, which is crucial for comparing theoretical data with experimental results obtained in solution. rsc.org

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 2-(pyrrolidin-1-yl)pyrazine, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. Theoretical studies on related pyrazine derivatives have successfully predicted their geometric parameters. researchgate.netjchemrev.com For instance, in a study of N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide, the calculated parameters were found to be in good agreement with experimental X-ray diffraction data. researchgate.net

Once the geometry is optimized, vibrational frequency calculations are typically performed. These calculations not only confirm that the structure is a true energy minimum but also predict the molecule's infrared (IR) and Raman spectra. researchgate.net The theoretical spectra can be compared with experimental data to confirm the structure of the synthesized compound. researchgate.net The vibrational modes, such as the characteristic ring stretching modes of the pyrazine and pyrrolidine (B122466) rings, as well as C-H and C-N stretching and bending vibrations, can be assigned based on the calculations. researchgate.netresearchgate.net For example, the pyrazine ring breathing mode is a well-known vibrational signature. researchgate.net

Table 1: Representative Theoretical Bond Parameters for Pyrazine Derivatives This table presents typical bond length and angle values for pyrazine-containing structures as determined by DFT calculations. Specific values for 2-(pyrrolidin-1-yl)pyrazine would require a dedicated computational study.

| Parameter | Typical Calculated Value | Reference System |

|---|---|---|

| C-N (pyrazine ring) | ~1.33 - 1.34 Å | Pyrazine |

| C-C (pyrazine ring) | ~1.39 Å | Pyrazine |

| C-N (exocyclic) | ~1.37 - 1.45 Å | Amine-substituted pyrazines |

| C-N-C (angle) | ~116° - 117° | Pyrazine |

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge distribution, intramolecular interactions, and the nature of chemical bonds. researchgate.netsemanticscholar.orgcamjol.info It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can reveal stabilizing hyperconjugative interactions. nih.gov

Electronic Structure and Spectroscopic Property Predictions (e.g., Time-Dependent DFT for Electronic Absorption)

DFT is instrumental in describing the electronic structure of molecules through the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. science.govresearchgate.net

To predict electronic absorption spectra (UV-Vis), Time-Dependent Density Functional Theory (TD-DFT) is widely employed. rsc.orgmdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. For compounds like 2-(pyrrolidin-1-yl)pyrazine, TD-DFT can predict the wavelength of maximum absorption (λmax) and the nature of the transitions, such as π → π* and n → π*, which are characteristic of aromatic heterocyclic systems. rsc.orgresearchgate.net The results can be compared with experimental UV-Vis spectra to validate the computational model. rsc.org Research on other pyrazine derivatives has demonstrated that TD-DFT, often combined with a polarizable continuum model (PCM) to simulate solvent effects, accurately reproduces experimental electronic spectra. rsc.orgmdpi.com

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific region of a target protein. mdpi.comauctoresonline.org This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govubaya.ac.id For 2-(pyrrolidin-1-yl)pyrazine, docking simulations could be used to explore its potential as an inhibitor for various biological targets.

The process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity. auctoresonline.org Numerous studies have employed molecular docking to evaluate pyrazine derivatives against targets for diseases like cancer, tuberculosis, and bacterial infections. nih.govresearchgate.netnih.govrsc.org For example, pyrazine-thiazolidinone hybrids have been docked into the active site of a tuberculosis enzyme (DprE1) to rationalize their biological activity. nih.gov Similarly, pyrazine-based compounds have been designed and docked as inhibitors of the SHP2 protein, a target in cancer therapy. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govnih.gov

Table 2: Examples of Protein Targets for Pyrazine Derivatives in Molecular Docking Studies

| Protein Target | Disease Area | Example Pyrazine Derivative Class | Reference |

|---|---|---|---|

| Decaprenylphosphoryl-β-d-ribose-2'-epimerase (DprE1) | Tuberculosis | Pyrazine-Thiazolidinone Hybrids | nih.govrsc.org |

| SHP2 Protein Tyrosine Phosphatase | Cancer | Aminopyrazine derivatives | nih.gov |

| Bacterial DNA Gyrase / Topoisomerase | Bacterial Infections | Pyrazine-pyridone derivatives | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. brieflands.comnih.gov The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds.

In a typical QSAR study, various molecular descriptors are calculated for a set of molecules with known activities. brieflands.comijournalse.org These descriptors, which can be electronic (e.g., HOMO/LUMO energies, dipole moment), topological, or steric, are often derived from DFT calculations. ijournalse.org Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation correlating a selection of these descriptors with the observed activity. brieflands.com QSAR models have been successfully developed for various pyrazine and pyrrolidinone derivatives to predict properties ranging from odor thresholds to antiarrhythmic and cytotoxic activities. brieflands.comnih.govijournalse.orgnih.gov Such a model for 2-(pyrrolidin-1-yl)pyrazine and its analogs could accelerate the discovery of compounds with optimized biological profiles by identifying the key structural features that influence their activity. iium.edu.my

Advanced Theoretical Methodologies in Pyrrolidinylpyrazine Research

Beyond the standard computational techniques, advanced methodologies are being applied to gain deeper insights into the behavior of pyrazine-based systems. Molecular Dynamics (MD) simulations, for instance, study the time-dependent behavior of a molecular system. nih.govuantwerpen.be MD simulations can reveal the conformational flexibility of 2-(pyrrolidin-1-yl)pyrazine, its interactions with solvent molecules, and the stability of its complex with a protein target over time. nih.govarabjchem.org This provides a more dynamic picture compared to the static view offered by molecular docking.

Other advanced methods include the use of more sophisticated quantum mechanical calculations to refine energies and properties. Combining DFT with MD simulations or employing hybrid quantum mechanics/molecular mechanics (QM/MM) methods allows for the study of chemical reactions or interactions in a complex biological environment with high accuracy. nih.gov These advanced approaches are essential for tackling complex problems in medicinal chemistry and materials science involving pyrazine derivatives. arabjchem.org

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-(pyrrolidin-1-yl)pyrazine |

Synthetic Utility and Applications in Organic Synthesis Beyond Bioactivity

2-(pyrrolidin-1-yl)pyrazine as a Key Synthetic Building Block

2-(pyrrolidin-1-yl)pyrazine is recognized as a key heterocyclic building block in chemical synthesis. smolecule.com Building blocks are fundamental starting materials used to construct more complex molecules through various chemical reactions, playing a critical role in drug discovery, material science, and general chemical research. The pyrazine (B50134) core of the molecule is electron-deficient, which influences its reactivity, while the pyrrolidine (B122466) group can enhance properties like lipophilicity. smolecule.com

The compound serves as a precursor for creating a variety of derivatives. For instance, related pyrazine-pyrrolidine structures are employed in the synthesis of complex fused heterocyclic systems. In one study, a manganese pincer complex was used to catalyze the dehydrogenative coupling of pyrrolidin-2-yl-methanol, which led to the formation of a tricyclic dipyrrolo[1,2-a:1′,2′-d]pyrazine system. acs.org This transformation highlights how the combined pyrazine and pyrrolidine framework can be used to build intricate, fused-ring structures.

Furthermore, derivatives like 2-chloro-6-(pyrrolidin-1-yl)pyrazine (B1346413) and 2-chloro-3-(pyrrolidin-1-yl)pyrazine are commercially available, indicating their utility as intermediates for further chemical modifications. These halogenated derivatives allow for a range of coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, to introduce additional complexity and functionality to the core structure. tandfonline.comresearchgate.net The synthesis of N-(2-((6-substituted pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives, for example, utilized a chloropyrazine intermediate to form new carbon-nitrogen bonds via nucleophilic substitution and palladium-catalyzed amination reactions. nih.gov

Applications in General Heterocyclic Synthesis

The 2-(pyrrolidin-1-yl)pyrazine scaffold is a valuable starting point for the synthesis of a diverse array of heterocyclic compounds. Its inherent structure allows for modifications that can lead to the formation of novel fused or linked ring systems.

A significant application is in the creation of fused bicyclic and tricyclic structures. Research has demonstrated the synthesis of perhydropyrrolo[1,2-a]pyrazine derivatives using multicomponent reactions, such as the Ugi reaction. mdpi.com This approach allows for the stereochemically controlled construction of complex scaffolds. Similarly, the synthesis of pyrrolo[1,2-a]pyrazine (B1600676) derivatives has been achieved through reactions like the Sonogashira cross-coupling, followed by cyclization. researchgate.net

The reactivity of the pyrazine ring also enables its use in constructing other heterocyclic systems. For example, pyrazine derivatives can be key intermediates in the synthesis of pyrimidine-based compounds. A complex molecule featuring a pyrimidine (B1678525) core substituted with both piperazine (B1678402) and pyrrolidine moieties has been synthesized, demonstrating the role of these building blocks in creating multi-heterocyclic structures. smolecule.com A review of pyrazine synthesis notes that reactions involving precursors like 3,3-dimethoxy-1-(pyrrolidin-1-yl)prop-1-en-2-yl)carbonimidoyl dicyanide with ammonia (B1221849) can yield substituted pyrazines, which can then be used in further synthetic steps. unimas.my

The following table summarizes selected applications of the pyrazine-pyrrolidine scaffold in heterocyclic synthesis.

| Resulting Heterocycle | Synthetic Method | Key Feature | Reference(s) |

| Perhydropyrrolo[1,2-a]pyrazines | Ugi Multicomponent Reaction | Stereocontrolled synthesis of fused systems | mdpi.com |

| Pyrrolo[1,2-a]pyrazines | Sonogashira Cross-Coupling & Cyclization | Formation of fused aromatic systems | researchgate.net |

| Dipyrrolo[1,2-a:1′,2′-d]pyrazines | Manganese-Catalyzed Dehydrogenative Coupling | Construction of complex tricyclic structures | acs.org |

| Substituted Pyrimidines | Multi-step synthesis involving pyrazine building blocks | Assembly of multi-heterocyclic compounds | smolecule.com |

Use in Functional Materials Research (e.g., Fluorescent Probes, Polymers)

The pyrazine ring is a component of various functional materials due to its unique electronic and photophysical properties. tandfonline.com While research specifically detailing 2-(pyrrolidin-1-yl)pyrazine in this context is limited, the broader class of pyrazine derivatives has seen significant application in the development of fluorescent probes and polymers.

Fluorescent Probes: Pyrazine derivatives are used to create fluorescent sensors for detecting metal ions and for biological imaging. nih.govfrontiersin.orgrsc.org The pyrazine core can act as an acceptor in donor-acceptor (D-A) type fluorophores, where intramolecular charge transfer (ICT) upon excitation leads to desirable photophysical properties. frontiersin.org For example, a novel pyrazine derivative containing a furan (B31954) unit was designed as a "turn-on" fluorescent sensor for the highly selective detection of Al³⁺ ions. rsc.orgresearchgate.net In another study, hydrophilic pyrazine dyes were developed as tracer agents for measuring glomerular filtration rate, demonstrating their utility in medical diagnostics. nih.govacs.org The design of these probes often involves strategic placement of donor and acceptor moieties to control the fluorescence output. frontiersin.org

Polymers: Pyrazine's structural similarity to benzene (B151609) makes it an attractive, nitrogen-rich building block for conjugated polymers. acs.org These materials are of interest for applications in optoelectronics, such as organic solar cells and light-emitting diodes. Researchers have developed biobased pyrazine-containing polyesters from monomers like dimethylpyrazine dipropionic acid. acs.org Additionally, pyrazine ladder polymers have been synthesized using methods like Pd/Cu-catalyzed couplings, creating planar and soluble polymers with extended π-conjugation, which is crucial for electronic applications. cmu.eduacs.org More recently, pyrazinacene-conjugated polymers have been synthesized, representing a new class of stable n-type materials with potential for multi-electron reduction, suitable for advanced electronic devices. rsc.org A pyrazine-based polymer has also been engineered as a hole transport material (HTM) for use in high-performance perovskite solar cells. bohrium.com

The following table outlines the use of the pyrazine scaffold in functional materials.

| Material Type | Application | Role of Pyrazine Moiety | Reference(s) |

| Fluorescent Probe | Metal Ion (Al³⁺) Detection | Core of a "turn-on" sensor | rsc.orgresearchgate.net |

| Fluorescent Probe | Live Cell Imaging | Core acceptor in a D-A-D type probe | frontiersin.org |

| Fluorescent Dye | Medical Diagnostic Agent (GFR) | Core scaffold of a hydrophilic tracer | nih.govacs.org |

| Polyester | Biobased Aromatic Polymer | Benzene-like structural unit from biomass | acs.org |

| Ladder Polymer | Conjugated Polymer | Planar, π-conjugated backbone unit | cmu.eduacs.org |

| Conjugated Polymer | Hole Transport Material (HTM) | Enhances hole mobility in solar cells | bohrium.com |

| Pyrazinacene Polymer | n-Type Material | Stable, multi-electron accepting acene unit | rsc.org |

Advanced Analytical Techniques for Structural Elucidation and Characterization in Research

Spectroscopic Methodologies (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) Spectroscopy)

Spectroscopy is a cornerstone of molecular characterization, utilizing the interaction of electromagnetic radiation with matter to provide detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 2-(pyrrolidin-1-yl)pyrazine, both ¹H and ¹³C NMR spectra provide key insights. The ¹H NMR spectrum shows distinct signals for the protons on the pyrazine (B50134) ring and the pyrrolidine (B122466) ring. scienceopen.com The pyrazine protons appear in the aromatic region, with specific chemical shifts and coupling patterns that confirm their relative positions. scienceopen.com The protons of the pyrrolidine ring appear as multiplets in the aliphatic region. scienceopen.com

The ¹³C NMR spectrum complements the proton data by identifying all unique carbon environments within the molecule, including those on both the pyrazine and pyrrolidine rings. scienceopen.com

| Spectrum | Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| ¹H NMR (400 MHz) | 7.99 | dd, J = 2.2, 1.4 | Pyrazine 5-H |

| 7.85 | bs | Pyrazine 3-H | |

| 7.74 | d, J = 2.2 | Pyrazine 6-H | |

| 3.46 | dt, J = 6.6, 1.9 | Pyrrolidine 8-H (4H) | |

| ¹³C NMR (75 MHz) | 153.0 | - | C |

| 142.0 | - | CH | |

| 131.2 | - | CH | |

| 130.8 | - | CH | |

| 46.5 | - | CH₂ | |

| 25.4 | - | CH₂ |

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-(pyrrolidin-1-yl)pyrazine displays characteristic absorption bands. scienceopen.com The peaks in the 2800-3000 cm⁻¹ region are typical for C-H stretching vibrations of the aliphatic pyrrolidine ring. scienceopen.com The absorptions observed between 1450 cm⁻¹ and 1600 cm⁻¹ correspond to the C=C and C=N stretching vibrations within the pyrazine ring. scienceopen.comresearchgate.net

| Wavenumber (νₘₐₓ) cm⁻¹ | Vibrational Assignment |

|---|---|

| 2963, 2870 | C-H stretching (aliphatic) |

| 1577, 1518, 1488 | C=C and C=N stretching (aromatic ring) |

| 1462 | C-H bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. Pyrazine derivatives typically exhibit characteristic absorption peaks in the UV-Vis spectrum. uantwerpen.be While specific data for 2-(pyrrolidin-1-yl)pyrazine is not detailed in the surveyed literature, related pyrazine compounds show absorption maxima around 230 nm and 370 nm, which are indicative of the electronic structure of the pyrazine ring system. uantwerpen.be

**8.2. X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions within the crystal lattice. The compound 2-(pyrrolidin-1-yl)pyrazine has been isolated as a colorless crystalline solid with a defined melting point, indicating its suitability for single-crystal X-ray analysis. scienceopen.com

Although a specific crystal structure determination for 2-(pyrrolidin-1-yl)pyrazine is not available in the reviewed literature, this analytical method remains crucial for the unambiguous structural proof of such compounds. jst.go.jprsc.org An X-ray crystallographic study would confirm the planarity of the pyrazine ring and determine the conformation (e.g., envelope or twist) of the pyrrolidine ring, as well as how the molecules pack together in the solid state. researchgate.net

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions. It is used to confirm the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can definitively verify a molecule's formula. scienceopen.commdpi.com

For 2-(pyrrolidin-1-yl)pyrazine, electrospray ionization (ESI) mass spectrometry yields a protonated molecular ion ([M+H]⁺). The experimentally measured mass is compared to the theoretically calculated mass for the expected molecular formula, C₈H₁₁N₃. scienceopen.com The close agreement between the found and required mass confirms the compound's elemental composition. scienceopen.com

| Ion | Calculated m/z (for C₈H₁₂N₃⁺) | Found m/z |

|---|---|---|

| [M+H]⁺ | 150.1026 | 150.1016 |

Future Research Directions and Challenges in 2 Pyrrolidin 1 Yl Pyrazine Chemistry

Addressing Gaps in Mechanism of Action Elucidation for Bioactive Derivatives

A significant hurdle in the development of 2-(pyrrolidin-1-yl)pyrazine-based therapeutics is the incomplete understanding of their mechanism of action. While numerous derivatives have shown potent biological effects, the exact molecular targets and pathways they modulate often remain unclear. mdpi.com For instance, certain pyrazine (B50134) derivatives have demonstrated anti-inflammatory, anticancer, and antimicrobial properties, but the specific enzymes or receptors they interact with to elicit these responses are not always well-defined. nih.gov

Future research should prioritize detailed mechanistic studies to identify the specific molecular targets of bioactive 2-(pyrrolidin-1-yl)pyrazine derivatives. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pinpoint the interacting proteins. A deeper understanding of the mechanism of action will enable the rational design of more potent and selective drug candidates with improved therapeutic indices.

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2-(pyrrolidin-1-yl)pyrazine and its analogs often involves multi-step procedures that can be inefficient and generate significant chemical waste. mdpi.comresearchgate.net A key challenge lies in developing novel and sustainable synthetic routes that are more atom-economical and environmentally friendly. acs.org

Exploration of Underexplored Biological Targets and Therapeutic Areas

While the anticancer and anti-inflammatory activities of pyrazine derivatives have been a primary focus, there is a vast landscape of unexplored biological targets and therapeutic areas where these compounds may prove beneficial. mdpi.comnih.gov The structural versatility of the 2-(pyrrolidin-1-yl)pyrazine scaffold allows for the generation of diverse chemical libraries with the potential to interact with a wide array of biological targets. researchgate.netnih.gov

Future research should venture into new therapeutic domains such as neurodegenerative diseases, metabolic disorders, and infectious diseases. researchgate.netontosight.ai For example, some pyrrolidine-containing compounds have shown potential as antiviral agents. nih.gov High-throughput screening of 2-(pyrrolidin-1-yl)pyrazine libraries against a broad panel of biological targets can help identify novel activities and expand the therapeutic applications of this chemical class.

Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry and molecular modeling are powerful tools that can accelerate the drug discovery process. nih.gov In the context of 2-(pyrrolidin-1-yl)pyrazine chemistry, advanced computational approaches can be employed for predictive modeling and the rational design of novel derivatives with enhanced activity and selectivity. tandfonline.com

Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can provide valuable insights into the interactions between 2-(pyrrolidin-1-yl)pyrazine derivatives and their biological targets. science.govarabjchem.org These computational methods can help in predicting the biological activity of virtual compounds, prioritizing synthetic efforts, and designing molecules with optimized pharmacokinetic and pharmacodynamic properties. The integration of deep learning and artificial intelligence can further enhance the predictive power of these models, enabling the design of highly potent and selective inhibitors. tandfonline.com

Integration of High-Throughput Screening and Automation in Compound Discovery

To efficiently explore the vast chemical space of 2-(pyrrolidin-1-yl)pyrazine derivatives, the integration of high-throughput screening (HTS) and automation is essential. HTS allows for the rapid screening of large compound libraries against specific biological targets, significantly accelerating the identification of lead compounds. researchgate.nettudelft.nl

Automated synthesis platforms can be utilized to generate diverse libraries of 2-(pyrrolidin-1-yl)pyrazine analogs for HTS campaigns. acs.org The combination of automated synthesis and HTS can dramatically increase the throughput of the discovery process, enabling the exploration of a much wider range of chemical structures and biological activities. tudelft.nl This integrated approach will be instrumental in unlocking the full therapeutic potential of the 2-(pyrrolidin-1-yl)pyrazine scaffold.

Q & A

Basic: What synthetic strategies are effective for preparing 2-(pyrrolidin-1-yl)pyrazine, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyrazine derivatives can be functionalized via Buchwald-Hartwig amination using palladium catalysts to introduce the pyrrolidine moiety. Purification is critical; column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) or recrystallization in ethanol can achieve >95% purity. Monitoring reaction progress via TLC and confirming structure by H NMR and LC-MS is essential .

Advanced: How can multiconfiguration time-dependent Hartree (MCTDH) methods model the excited-state dynamics of 2-(pyrrolidin-1-yl)pyrazine?

Methodological Answer:

MCTDH is suitable for simulating non-adiabatic transitions between electronic states (e.g., S₁ and S₂). A 24-mode Hamiltonian, including all vibrational modes, must be constructed to account for symmetry and vibronic coupling. Parameters are derived from DFT calculations (e.g., B3LYP/6-31G*). Validation against experimental UV-Vis spectra ensures accuracy. Symmetry constraints reduce computational effort while preserving key dynamics .

Basic: How does the pyrrolidinyl substituent influence the basicity of pyrazine compared to its unsubstituted counterpart?

Methodological Answer:

The electron-donating pyrrolidinyl group increases pyrazine’s basicity by stabilizing protonated forms. Basicity can be quantified via spectrophotometric titrations (pH 0–7 range) using measurements. For coordinated complexes (e.g., with [M(CN)₅]³⁻), protonation shifts in β-H NMR signals (e.g., δ 8.24–8.45 ppm) correlate with basicity trends (Fe > Os > Ru) .

Advanced: What spectroscopic approaches resolve charge transfer (CT) states in metal complexes of 2-(pyrrolidin-1-yl)pyrazine?

Methodological Answer:

Time-resolved resonance Raman (TR³) spectroscopy identifies CT state localization. For Ru(II) complexes, excitation at MLCT absorption bands (e.g., 450 nm) reveals vibrational modes polarized toward the pyrazine fragment. Isotopic labeling (e.g., ) and factor analysis of multiwavelength data clarify electronic distribution. Symmetry-breaking effects are detectable via interring bond vibrations .

Basic: What analytical techniques are optimal for quantifying 2-(pyrrolidin-1-yl)pyrazine in complex matrices like biological fluids?

Methodological Answer:

Headspace solid-phase microextraction (HS-SPME) coupled with comprehensive 2D gas chromatography (GC×GC) and nitrogen-phosphorus detection (NPD) achieves sensitivity <1 ng/L. Isotope dilution (e.g., -labeled analogs) improves accuracy. Method optimization includes fiber selection (e.g., divinylbenzene/Carboxen/polydimethylsiloxane) and temperature gradient tuning .

Advanced: How can symmetry considerations resolve contradictions in computational vs. experimental vibrational spectra of 2-(pyrrolidin-1-yl)pyrazine?

Methodological Answer:

Discrepancies arise from neglecting weakly coupled vibrational modes. A hybrid approach combines DFT (for harmonic frequencies) and MCTDH (for anharmonic effects). Symmetry-adapted coordinates (e.g., group for pyrazine core) must be enforced. Experimental validation via IR/Raman spectroscopy at varying temperatures identifies mode coupling contributions .

Basic: What are the key stability considerations for storing 2-(pyrrolidin-1-yl)pyrazine in laboratory settings?

Methodological Answer:

Store under inert gas (argon) at −20°C in amber glass vials to prevent photodegradation. Avoid exposure to moisture (use desiccants) and strong acids/bases. Monitor stability via periodic HPLC analysis. Degradation products (e.g., oxidized pyrrolidine) can be identified using GC-MS .

Advanced: How do steric effects of the pyrrolidinyl group impact the coordination geometry of 2-(pyrrolidin-1-yl)pyrazine in transition metal complexes?

Methodological Answer:

The bulky pyrrolidinyl group induces ligand distortion, favoring monodentate over bridging coordination. X-ray crystallography reveals bond angle deviations (e.g., M–N–C angles reduced by 5–10°). DFT geometry optimizations (using B3LYP/LANL2DZ) predict steric strain energies, validated by EXAFS for metal-ligand distances .

Basic: What reaction conditions optimize the methylation of 2-(pyrrolidin-1-yl)pyrazine derivatives?

Methodological Answer:

Methylation using dimethyl sulfate in anhydrous THF at 0–5°C minimizes side reactions. Slow addition of NaH as a base ensures controlled deprotonation. Quenching with ice-water followed by extraction (dichloromethane) and drying (MgSO₄) yields >80% product. Monitor by NMR for N-methylation completion .

Advanced: How can isotope-edited 2D NMR resolve ambiguities in the tautomeric equilibrium of 2-(pyrrolidin-1-yl)pyrazine derivatives?

Methodological Answer:

-labeling combined with - HMBC NMR identifies tautomeric forms (e.g., pyrazine vs. pyridazine-like structures). Variable-temperature studies (253–313 K) quantify equilibrium constants. DFT calculations (M06-2X/cc-pVTZ) predict chemical shifts, validated against experimental data to resolve ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.